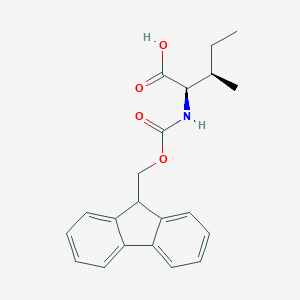

Fmoc-Dap(Adpoc)-OH

説明

Synthesis Analysis

A novel methodology for the synthesis of side chain mono- or bis-methylated Fmoc-Dap, -Dab, and -Orn amino acids was developed by probing the reactivity of commercially available Fmoc amino acids . This approach allows for the controlled introduction of methyl groups onto the Dap residue, enhancing peptide stability and functionality.

科学的研究の応用

生体適合性材料としての生体医用用途

Fmoc-Dap(Adpoc)-OHは、生体適合性材料であり、様々な生体医用用途に適したペプチドベースのハイドロゲル(PHG)を作成するために使用できます。これには、自己支持性ハイドロゲルを形成する化合物の能力を活用した、薬物送達システムやイメージングのための診断ツールが含まれます .

薬物送達システム

this compoundのハイドロゲル形成特性により、薬物送達システムを開発するための優れた候補となります。これらのシステムは、治療薬を制御された方法で放出し、治療のために身体の特定の部位を標的にするように設計できます .

診断イメージング

診断イメージングでは、this compoundベースのハイドロゲルを造影剤またはイメージング化合物のキャリアとして使用できます。この用途は、化合物の生体適合性とイメージング結果の品質を向上させる能力を利用しています .

細胞培養

この化合物の特性は、細胞培養に有益であり、天然の組織を模倣したサポート環境を提供します。これは、組織工学と再生医療において特に役立ちます .

バイオテンプレート

this compoundは、ナノスケールで複雑な構造を開発するためのバイオテンプレートとして役立ちます。この用途は、材料の特性に対する精度と制御が不可欠なナノテクノロジーと材料科学において不可欠です .

光学用途

this compoundは、その独自の分子構造により、光学センサーや特定の光応答特性を必要とするデバイスの開発などの光学用途に使用できます .

触媒特性

この化合物は、様々な化学反応で利用できる触媒特性を示す可能性があります。これは、合成化学と工業プロセスにおける進歩につながる可能性があります .

治療的および抗生物質的特性

研究によると、this compoundは、治療的および抗生物質的特性を持つ可能性があり、細菌感染症やその他の病気に対する新しい治療法を開発するための潜在的な候補となります .

各用途の詳細については、さらなる調査と専門的な研究が必要となります。

MDPI - Self-Supporting Hydrogels Based on Fmoc-Derivatized Cationic

将来の方向性

作用機序

Target of Action

Fmoc-Dap(Adpoc)-OH is a modified amino acid that primarily targets the self-assembly process of peptides . The inherent hydrophobicity and aromaticity of the Fmoc moiety promote the association of building blocks, making it a key player in the fabrication of functional materials .

Mode of Action

The compound interacts with its targets through a combination of hydrophobic interactions from the fluorenyl ring and steric optimization from the linker (the methoxycarbonyl group) . These unique interactions, along with the driving forces induced by the peptide sequences, result in the self-assembly of Fmoc-modified amino acids and short peptides in a kinetically rapid and thermodynamically rigid manner .

Biochemical Pathways

The biochemical pathways affected by this compound are primarily related to the self-assembly of peptides . The compound can influence the formation of π-π interactions both between Fmoc groups and side-chain phenyl rings, thus distinctly promoting the self-assembly .

Pharmacokinetics

The compound’s reactivity has been probed during the synthesis of side chain mono- or bis-methylated fmoc-dap, -dab and -orn amino acids .

Result of Action

The molecular and cellular effects of this compound’s action are primarily seen in the formation of functional materials . The compound’s ability to promote the self-assembly of peptides can lead to the creation of unique and tunable morphologies of different functionalities .

Action Environment

The action of this compound can be influenced by environmental factors such as pH and buffer ions . These factors can affect the compound’s self-assembly process and, consequently, its efficacy and stability .

生化学分析

Biochemical Properties

Fmoc-Dap(Adpoc)-OH plays a crucial role in biochemical reactions. It is known for its eminent self-assembly features, which are largely attributed to the inherent hydrophobicity and aromaticity of the Fmoc moiety . This self-assembly capability is key to its interactions with various enzymes, proteins, and other biomolecules . The nature of these interactions is largely governed by non-covalent forces such as van der Waals forces, hydrogen bonding, and π–π stacking .

Cellular Effects

In terms of cellular effects, this compound influences various types of cells and cellular processes. Its impact on cell function is multifaceted, affecting cell signaling pathways, gene expression, and cellular metabolism

Molecular Mechanism

At the molecular level, this compound exerts its effects through a variety of mechanisms. These include binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . The Fmoc group in the molecule plays a crucial role in these interactions, promoting the association of building blocks .

Temporal Effects in Laboratory Settings

Over time, the effects of this compound can change in laboratory settings. Factors such as the product’s stability, degradation, and long-term effects on cellular function are important considerations in in vitro or in vivo studies

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with several enzymes and cofactors, potentially affecting metabolic flux or metabolite levels

特性

IUPAC Name |

(2S)-3-[2-(1-adamantyl)propan-2-yloxycarbonylamino]-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C32H38N2O6/c1-31(2,32-14-19-11-20(15-32)13-21(12-19)16-32)40-29(37)33-17-27(28(35)36)34-30(38)39-18-26-24-9-5-3-7-22(24)23-8-4-6-10-25(23)26/h3-10,19-21,26-27H,11-18H2,1-2H3,(H,33,37)(H,34,38)(H,35,36)/t19?,20?,21?,27-,32?/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XNVLFKGBPWDJCQ-BAJPBUPVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C12CC3CC(C1)CC(C3)C2)OC(=O)NCC(C(=O)O)NC(=O)OCC4C5=CC=CC=C5C6=CC=CC=C46 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C12CC3CC(C1)CC(C3)C2)OC(=O)NC[C@@H](C(=O)O)NC(=O)OCC4C5=CC=CC=C5C6=CC=CC=C46 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C32H38N2O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

546.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

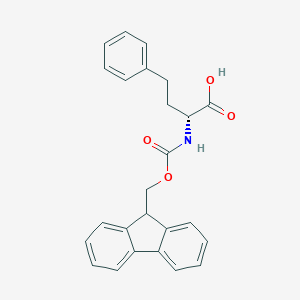

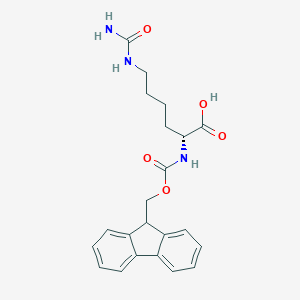

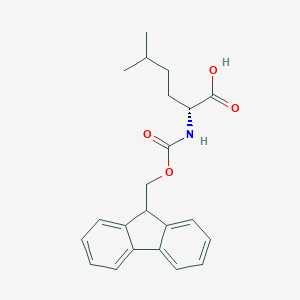

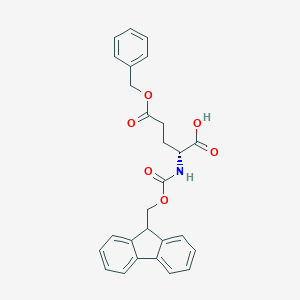

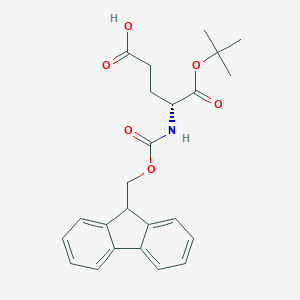

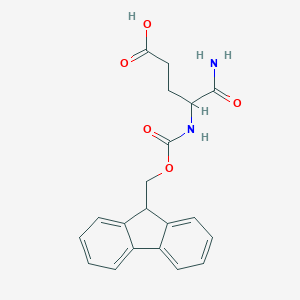

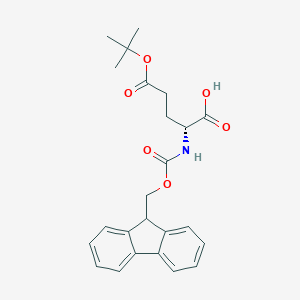

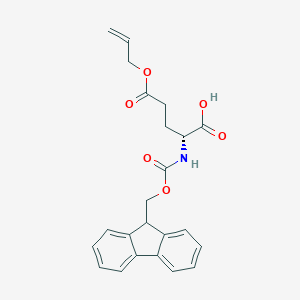

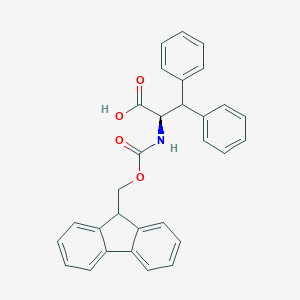

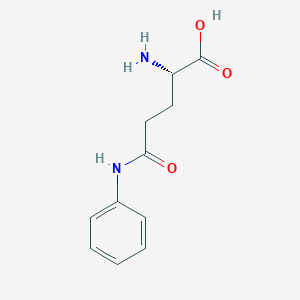

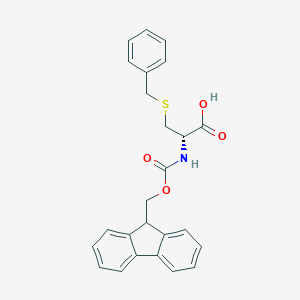

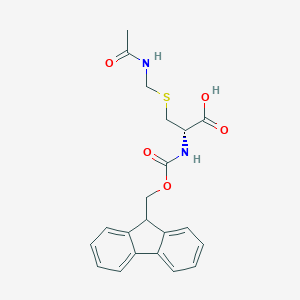

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(2S,4S)-4-(tert-butoxy)-1-[(9H-fluoren-9-ylmethoxy)carbonyl]pyrrolidine-2-carboxylic acid](/img/structure/B557664.png)